molecular formula C21H17F3N2O2 B2901652 (3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034445-45-7

(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No. B2901652
CAS RN: 2034445-45-7
M. Wt: 386.374
InChI Key: LLOIASADDIGDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry to develop compounds for treating human diseases . Quinoline is another important heterocyclic compound that forms the core of many natural products .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . Quinoline derivatives can also be synthesized through various methods .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The quinoline ring also plays a significant role in the molecular structure of the compound .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine and quinoline derivatives can be quite diverse, depending on the substituents and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound containing pyrrolidine and quinoline rings would depend on the specific substituents and their positions in the molecule .

Advantages and Limitations for Lab Experiments

One of the advantages of (3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is its potential use as a fluorescent probe in bioimaging. This compound has also shown promising results in inhibiting the growth of cancer cells, which could potentially lead to its use in cancer treatment. However, one of the limitations of this compound is that its mechanism of action is still being studied, and more research is needed to fully understand its potential applications.

Future Directions

There are several future directions for the research of (3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone. One direction is to further study its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other anticancer drugs to enhance its efficacy in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-(quinolin-2-yloxy)pyrrolidine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.

Scientific Research Applications

(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as a fluorescent probe in bioimaging.

Safety and Hazards

The safety and hazards associated with a compound containing pyrrolidine and quinoline rings would depend on the specific compound and its biological activity .

properties

IUPAC Name

(3-quinolin-2-yloxypyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c22-21(23,24)16-6-3-5-15(12-16)20(27)26-11-10-17(13-26)28-19-9-8-14-4-1-2-7-18(14)25-19/h1-9,12,17H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOIASADDIGDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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